3-Fluoropropyl 4-(2-methylpyrazolo[1,5-a]pyrimidin-7-yl)phenyl ether
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Description
“3-Fluoropropyl 4-(2-methylpyrazolo[1,5-a]pyrimidin-7-yl)phenyl ether” is a chemical compound with the molecular formula C16H16FN3O . It is also known as "7-[4-(3-Fluoropropoxy)phenyl]-2-methylpyrazolo[1,5-a]pyrimidine" .
Molecular Structure Analysis
The InChI code for this compound is 1S/C16H16FN3O/c1-12-11-16-18-9-7-15 (20 (16)19-12)13-3-5-14 (6-4-13)21-10-2-8-17/h3-7,9,11H,2,8,10H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Scientific Research Applications
Inhibitor Discovery
A diverse set of 3-aminopyrazolo[3,4-d]pyrimidinones, similar in structure to 3-Fluoropropyl 4-(2-methylpyrazolo[1,5-a]pyrimidin-7-yl)phenyl ether, was designed and synthesized for the purpose of inhibiting phosphodiesterase 1 (PDE1). These compounds, after systematic optimizations, led to the identification of a clinical candidate, ITI-214, showing picomolar inhibitory potency for PDE1 and excellent selectivity against other PDE families. This compound is in Phase I clinical development for the treatment of cognitive deficits associated with schizophrenia and Alzheimer's disease, among other disorders (Li et al., 2016).
Molecular Probing
Extensions of ether-linked chain substituents at the p-position of the phenyl group, a structure akin to this compound, were explored in pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-amine derivatives. These derivatives, displaying high affinity and selectivity as antagonists for the human A(2A) adenosine receptor (AR), included various conjugates for potential use in pharmacological probing and imaging. One such derivative, an AlexaFluor conjugate, was theoretically docked to the receptor X-ray structure, highlighting key interactions between the heterocyclic core and the binding pocket of the A(2A)AR (Kumar et al., 2011).
Properties
IUPAC Name |
7-[4-(3-fluoropropoxy)phenyl]-2-methylpyrazolo[1,5-a]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FN3O/c1-12-11-16-18-9-7-15(20(16)19-12)13-3-5-14(6-4-13)21-10-2-8-17/h3-7,9,11H,2,8,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHBYYHZQEXJITP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=CC=NC2=C1)C3=CC=C(C=C3)OCCCF |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501327452 |
Source
|
Record name | 7-[4-(3-fluoropropoxy)phenyl]-2-methylpyrazolo[1,5-a]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501327452 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
38.1 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49665718 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
478039-30-4 |
Source
|
Record name | 7-[4-(3-fluoropropoxy)phenyl]-2-methylpyrazolo[1,5-a]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501327452 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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